molecular formula C14H18ClNO2 B179256 Benzoclidine hydrochloride CAS No. 7348-26-7

Benzoclidine hydrochloride

Cat. No. B179256
CAS RN: 7348-26-7
M. Wt: 267.75 g/mol
InChI Key: DGPMCYQIJOUUFY-UHFFFAOYSA-N
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Description

Benzocaine hydrochloride is a local anesthetic and topical antiseptic used in various topical formulations for the treatment of infectious diseases . It belongs to a group of medicines known as topical local anesthetics and works by deadening the nerve endings in the skin .


Synthesis Analysis

Benzocaine can be synthesized through electrophilic and nucleophilic reactions, which are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .


Molecular Structure Analysis

The molecular formula of Benzocaine hydrochloride is C9H12ClNO2 . Its average mass is 201.650 Da and its monoisotopic mass is 201.055649 Da .


Chemical Reactions Analysis

Benzocaine can undergo various reactions to form a variety of derivatives with promising features . For instance, it can react with hydrochloric acid (HCl) to form a hydrochloride salt, which is more soluble in water than in ether .


Physical And Chemical Properties Analysis

Benzocaine exhibits triple action including pain relieving, antioxidative, and antimicrobial activity . It has a low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Scientific Research Applications

1. Development of New Reagents for Blood Detection

Imipramine hydrochloride and desipramine hydrochloride are proposed as new reagents for detecting blood in urine, offering an alternative to hazardous carcinogens like benzidine. These reagents, when mixed with acetic acid and hydrogen peroxide, impart a green-blue to blue color to blood, comparable in effectiveness to benzidine. They are non-carcinogenic, cost-effective, and have the necessary sensitivity and stability for this application (Syed, Silwadi, & Khatoon, 2002).

2. Analytical Method Development for Pharmaceutical Compounds

A reverse phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in oral spray solutions. This method provides a reliable approach for the quality control of pharmaceutical products containing these compounds (Piponski et al., 2022).

3. Efficacy in Oral Health

Benzydamine hydrochloride, as a mouth wash, was studied for its effectiveness in subjects with severe gingivitis. The study found that it was as effective as chlorhexidine digluconate in reducing gingival inflammation caused by plaque accumulation, offering an alternative treatment in oral health (Seshan, Shanavas, & Ashwini, 2016).

4. Application in Postoperative Care

Topical application of Benzydamine hydrochloride was evaluated for its efficacy in preventing postoperative sore throat in adults undergoing tracheal intubation for elective surgery. The systematic review and meta-analysis found that Benzydamine reduced the incidence of postoperative sore throat compared to control and lidocaine, without significant adverse events (Kuriyama, Aga, & Maeda, 2018).

Safety And Hazards

Benzocaine can cause a serious condition called methemoglobinemia, in which the amount of oxygen carried through the blood is greatly reduced. This condition is life-threatening and can result in death . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard and is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMCYQIJOUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16852-81-6 (Parent)
Record name Oxylidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoclidine hydrochloride

CAS RN

7348-26-7
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7348-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxylidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZYM70P491
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ВВ Дудко, ЛА Тихонова - 2002 - 83.172.8.139
Функциональная группа-это связанные с углеводородным радикалом отдельные атомы или группы атомов, которые вследствие наличия характерных химических свойств …
Number of citations: 4 83.172.8.139

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